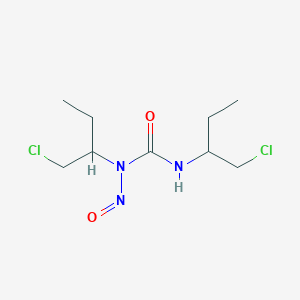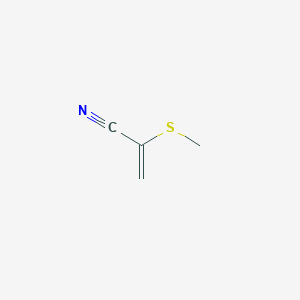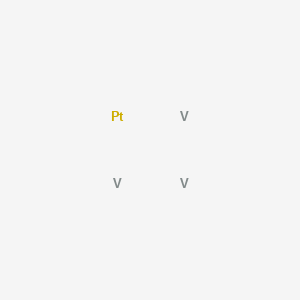
Platinum--vanadium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–vanadium (1/3) is an intermetallic compound consisting of platinum and vanadium in a 1:3 ratio. This compound is notable for its unique properties, which arise from the combination of platinum’s catalytic abilities and vanadium’s diverse oxidation states. The compound is used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of platinum–vanadium (1/3) typically involves the reduction of vanadium pentoxide (V₂O₅) with platinum salts under high-temperature conditions. One common method is the carbothermal reduction process, where a mixture of vanadium oxide and platinum is heated in the presence of a reducing agent like carbon at temperatures above 1300°C .
Industrial Production Methods: Industrial production of platinum–vanadium (1/3) often employs a combination of smelting and leaching processes. The vanadium source is first reduced to vanadium nitride using a microwave-assisted precipitation process, followed by nitridation at 1150°C . The platinum component is then introduced through a high-temperature alloying process.
化学反応の分析
Types of Reactions: Platinum–vanadium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanadium oxides and platinum oxides.
Reduction: It can be reduced using hydrogen gas, leading to the formation of lower oxidation state vanadium compounds and metallic platinum.
Substitution: The platinum atoms can be substituted with other transition metals in certain conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Other transition metal salts in a molten state.
Major Products:
Oxidation: Vanadium pentoxide (V₂O₅) and platinum oxide (PtO₂).
Reduction: Vanadium dioxide (VO₂) and metallic platinum.
Substitution: Mixed metal alloys.
科学的研究の応用
Platinum–vanadium (1/3) has a wide range of applications in scientific research:
作用機序
The mechanism by which platinum–vanadium (1/3) exerts its effects is primarily through its catalytic properties. The platinum component facilitates the activation of hydrogen molecules, while the vanadium component can undergo various oxidation states, allowing for complex redox reactions . This combination makes it an effective catalyst in processes such as hydrogenation and dehydrogenation.
類似化合物との比較
Platinum–ruthenium: Known for its catalytic properties in fuel cells.
Platinum–palladium: Used in catalytic converters for automotive applications.
Vanadium–titanium: Utilized in high-strength alloys.
Uniqueness: Platinum–vanadium (1/3) is unique due to the synergistic effects of platinum and vanadium. The combination allows for a broader range of catalytic applications and enhanced stability under various conditions .
特性
CAS番号 |
12166-02-8 |
|---|---|
分子式 |
PtV3 |
分子量 |
347.91 g/mol |
IUPAC名 |
platinum;vanadium |
InChI |
InChI=1S/Pt.3V |
InChIキー |
LHNDQINPIYYYRT-UHFFFAOYSA-N |
正規SMILES |
[V].[V].[V].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

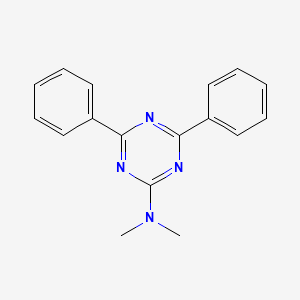

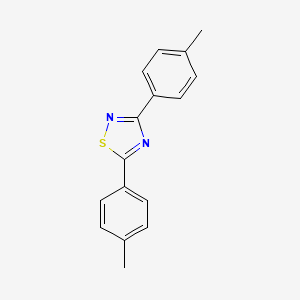
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)

![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
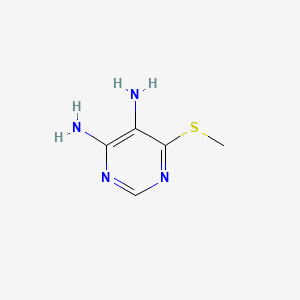
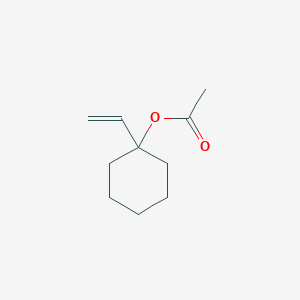
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
